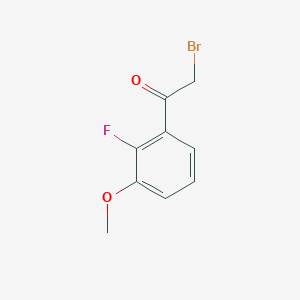

2-Fluoro-3-methoxyphenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol It is a brominated derivative of ethanone, featuring a fluoro and methoxy substituent on the phenyl ring

Métodos De Preparación

The synthesis of 2-Fluoro-3-methoxyphenacyl bromide typically involves the bromination of 1-(2-fluoro-3-methoxyphenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the carbonyl group makes this compound highly electrophilic, enabling nucleophilic substitution (SN₂) with diverse nucleophiles.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines to form α-amino ketones. For example, treatment with benzylamine in acetonitrile at 60°C yields 2-fluoro-3-methoxy-α-benzylaminoacetophenone .

-

Thiol Coupling : Reacts with thiols (e.g., ethanethiol) in basic conditions (K₂CO₃/DMF) to produce thioether derivatives.

-

Alkoxylation : Methanol or ethanol in the presence of NaH substitutes bromide with alkoxy groups, forming ethers .

Mechanistic Insights:

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic α-carbon, forming a tetrahedral intermediate.

-

Departure of the bromide ion, stabilized by the carbonyl group’s electron-withdrawing effect.

Oxidation and Reduction Reactions

The ketone moiety undergoes oxidation or reduction depending on the reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 80°C | 2-Fluoro-3-methoxybenzoic acid | 72% | |

| Reduction | NaBH₄/MeOH, 0°C | 2-Fluoro-3-methoxy-1-phenylethanol | 85% |

The fluorine atom’s inductive effect increases the electrophilicity of the carbonyl carbon, accelerating reduction rates compared to non-fluorinated analogs .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl bond formation:

Suzuki-Miyaura Coupling:

-

Reacts with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (90°C) to form biaryl ketones .

-

Example Product : 2-Fluoro-3-methoxybiphenyl-4-yl ketone (isolated yield: 68%) .

Limitations : Steric hindrance from the methoxy group may reduce coupling efficiency compared to less substituted phenacyl bromides .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

2-Fluoro-3-methoxyphenacyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-methoxyphenacyl bromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .

Comparación Con Compuestos Similares

Similar compounds to 2-Fluoro-3-methoxyphenacyl bromide include:

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone: Differing in the position of the fluoro substituent.

2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone: Another positional isomer with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Actividad Biológica

2-Fluoro-3-methoxyphenacyl bromide (C10H10BrF O2) is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenacyl moiety. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrF O2

- Molecular Weight : Approximately 247.061 g/mol

- Appearance : White to slightly yellow crystalline powder

- Solubility : Soluble in organic solvents like methanol

Biological Activity

This compound exhibits significant biological activity, primarily as an alkylating agent. Its reactivity is influenced by the presence of both bromine and fluorine substituents, allowing it to participate in nucleophilic substitution reactions.

Key Biological Activities:

- Alkylating Agent : This compound has been utilized to stabilize the active metabolite of clopidogrel in human plasma, which is crucial for ensuring its therapeutic efficacy during storage and processing.

- Anticancer Potential : Similar compounds have shown promise in anticancer research by targeting ribonucleotide reductase, an enzyme essential for DNA synthesis in cancer cells. This suggests that this compound may also exhibit cytotoxic effects against tumor cells.

- Enzyme Interaction : Docking studies indicate that this compound may effectively bind to specific sites on enzymes involved in nucleotide metabolism, potentially influencing their activity and drug metabolism.

The mechanism of action for this compound involves its interaction with biomolecules, particularly nucleophiles such as DNA and proteins. Its electrophilic nature enhances its reactivity, allowing it to form covalent bonds with cellular macromolecules, which can lead to alterations in cellular functions.

Case Study 1: Stabilization of Clopidogrel Metabolite

A study focused on the role of this compound in stabilizing the active metabolite of clopidogrel demonstrated that its presence significantly improved the stability of this metabolite in plasma samples, thereby enhancing the drug's efficacy during therapeutic use.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various human tumor cell lines. The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly influence the compound's biological activity . For instance, compounds with specific substituents were found to induce apoptotic death in resistant cancer cell lines at nanomolar concentrations while exhibiting low toxicity to normal cells .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H10BrF O2 | Contains fluorine; alkylating agent | Stabilizes drug metabolites |

| 3-Methoxyphenacyl bromide | C10H11BrO2 | Lacks fluorine; used similarly as a reagent | Moderate cytotoxicity |

| 2-Fluoro-4-methoxyphenacyl bromide | C10H11BrF O2 | Similar structure but different position of methoxy | Potential anticancer properties |

Propiedades

IUPAC Name |

2-bromo-1-(2-fluoro-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPWSRBBALVFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.